molecular formula C29H32ClN3O3 B11479102 2-{2-[(4-chlorophenoxy)methyl]-1H-benzimidazol-1-yl}-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide

2-{2-[(4-chlorophenoxy)methyl]-1H-benzimidazol-1-yl}-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide

Cat. No.: B11479102
M. Wt: 506.0 g/mol
InChI Key: JYWNSTAYSROHFO-UHFFFAOYSA-N
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Description

2-{2-[(4-CHLOROPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(2-ETHYL-6-METHYLPHENYL)-N-(1-METHOXYPROPAN-2-YL)ACETAMIDE is a complex organic compound that features a benzodiazole core, a chlorophenoxy group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(4-CHLOROPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(2-ETHYL-6-METHYLPHENYL)-N-(1-METHOXYPROPAN-2-YL)ACETAMIDE typically involves multiple steps:

    Formation of the Benzodiazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Chlorophenoxy Group: This step involves the reaction of the benzodiazole intermediate with 4-chlorophenol in the presence of a base such as potassium carbonate.

    Acetamide Formation: The final step involves the acylation of the intermediate with an appropriate acyl chloride or anhydride to introduce the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethyl groups.

    Reduction: Reduction reactions can target the nitro groups if present in derivatives.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

2-{2-[(4-CHLOROPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(2-ETHYL-6-METHYLPHENYL)-N-(1-METHOXYPROPAN-2-YL)ACETAMIDE has several applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.

    Biological Research: It can be used as a probe to study various biological pathways and interactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may bind to receptors or enzymes, modulating their activity. The pathways involved could include signal transduction cascades or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • **2-{2-[(4-BROMOPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(2-ETHYL-6-METHYLPHENYL)-N-(1-METHOXYPROPAN-2-YL)ACETAMIDE
  • **2-{2-[(4-FLUOROPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(2-ETHYL-6-METHYLPHENYL)-N-(1-METHOXYPROPAN-2-YL)ACETAMIDE

Uniqueness

The presence of the chlorophenoxy group in 2-{2-[(4-CHLOROPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(2-ETHYL-6-METHYLPHENYL)-N-(1-METHOXYPROPAN-2-YL)ACETAMIDE imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C29H32ClN3O3

Molecular Weight

506.0 g/mol

IUPAC Name

2-[2-[(4-chlorophenoxy)methyl]benzimidazol-1-yl]-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide

InChI

InChI=1S/C29H32ClN3O3/c1-5-22-10-8-9-20(2)29(22)33(21(3)18-35-4)28(34)17-32-26-12-7-6-11-25(26)31-27(32)19-36-24-15-13-23(30)14-16-24/h6-16,21H,5,17-19H2,1-4H3

InChI Key

JYWNSTAYSROHFO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1N(C(C)COC)C(=O)CN2C3=CC=CC=C3N=C2COC4=CC=C(C=C4)Cl)C

Origin of Product

United States

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